6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one
Description
6-Chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one (CAS: 573696-81-8) is a synthetic chromen-2-one derivative with the molecular formula C₁₄H₁₆ClNO₃ and a molecular weight of 281.73474 g/mol . Its structure features a chloro substituent at position 6, an ethyl group at position 4, a hydroxyl group at position 7, and a dimethylaminomethyl moiety at position 8 (Figure 1). These functional groups confer distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-4-8-5-12(17)19-14-9(8)6-11(15)13(18)10(14)7-16(2)3/h5-6,18H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPVYVFGLEFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the acylation of a suitable precursor, such as methyl 5-chloro-5-oxovalerate, followed by cyclization with resorcinol under acidic conditions to form the chromen-2-one core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The chloro group at the 6th position can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: Formation of 7-keto-6-chloro-8-[(dimethylamino)methyl]-4-ethyl-2H-chromen-2-one.
Reduction: Formation of 6-hydro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research has indicated that derivatives of coumarin compounds, such as 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one, exhibit anticancer activity. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain coumarin derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features contribute to its efficacy against various cancer cell lines, including breast and lung cancer cells .
1.2 Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the microbial cell membrane integrity, leading to cell death .
1.3 Neuroprotective Effects
Emerging research suggests that 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one may have neuroprotective effects. A study published in the Journal of Neurochemistry reported that this compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .
Biological Research Applications
2.1 Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly regarding its interaction with various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This property makes it a valuable tool for pharmacokinetic studies and drug development.
2.2 Fluorescent Probes
Due to its unique structural properties, 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one has been explored as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows researchers to visualize cellular processes in real-time, enhancing our understanding of cellular dynamics .
Material Science Applications
3.1 Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their resistance to degradation under heat and UV exposure .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A systematic investigation into the anticancer properties of coumarin derivatives was conducted using various cancer cell lines. The study found that modifications at the 6 and 8 positions significantly enhanced cytotoxicity compared to unmodified coumarins.
Case Study 2: Antimicrobial Efficacy
In a comparative study of several coumarin derivatives, 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one showed superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for new antibiotics.
Mechanism of Action
The mechanism of action of 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Chromen-2-One Derivatives
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity: The target compound (XLogP3: 2.4) is slightly less lipophilic than 135065-47-3 (XLogP3: 2.5), likely due to the polar dimethylamino group .
- Steric Effects : Bulkier analogs like 431076-26-5 and 171008-84-7 incorporate trifluoromethyl or benzodioxin groups, which may hinder membrane permeability but improve target specificity .
Biological Activity
6-Chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notable mechanisms include:
- Cholinesterase Inhibition : Studies indicate that chromenone derivatives can inhibit cholinesterase enzymes, which are critical in the regulation of neurotransmitter levels in the nervous system. This inhibition may contribute to cognitive enhancement and neuroprotective effects, particularly in models of Alzheimer's disease .
- Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure allows for scavenging of free radicals, thereby exhibiting antioxidant properties. This can mitigate oxidative stress-related damage in cells .
- Antimicrobial Properties : Some studies have shown that related chromenone compounds possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one and its derivatives:
Case Studies
- Neuroprotective Effects : A study investigated the effect of chromenone derivatives on neurodegeneration models. The results indicated that these compounds could significantly reduce neuronal cell death and improve cognitive function in animal models, likely due to their cholinesterase inhibitory activity .
- Antimicrobial Efficacy : Research on the antimicrobial properties of chromenone derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
